Cas no 2385568-79-4 (2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid)
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
- EN300-6737692
- 2385568-79-4
-
- Inchi: 1S/C22H17BrN2O4/c23-19-10-5-11-24-21(19)25(12-20(26)27)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18H,12-13H2,(H,26,27)
- InChI Key: XMZGGXQNJIMQGF-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1N(CC(=O)O)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 452.03717g/mol
- Monoisotopic Mass: 452.03717g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 581
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 79.7Ų
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6737692-0.05g |
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2385568-79-4 | 95.0% | 0.05g |
$1488.0 | 2025-03-13 | |
| Enamine | EN300-6737692-0.1g |
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2385568-79-4 | 95.0% | 0.1g |
$1559.0 | 2025-03-13 | |
| Enamine | EN300-6737692-0.25g |
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2385568-79-4 | 95.0% | 0.25g |
$1630.0 | 2025-03-13 | |
| Enamine | EN300-6737692-0.5g |
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2385568-79-4 | 95.0% | 0.5g |
$1701.0 | 2025-03-13 | |
| Enamine | EN300-6737692-1.0g |
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2385568-79-4 | 95.0% | 1.0g |
$1772.0 | 2025-03-13 | |
| Enamine | EN300-6737692-2.5g |
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2385568-79-4 | 95.0% | 2.5g |
$3472.0 | 2025-03-13 | |
| Enamine | EN300-6737692-5.0g |
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2385568-79-4 | 95.0% | 5.0g |
$5137.0 | 2025-03-13 | |
| Enamine | EN300-6737692-10.0g |
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2385568-79-4 | 95.0% | 10.0g |
$7620.0 | 2025-03-13 |
2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
CAS No. 2385568-79-4: 2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid in Modern Chemical and Pharmaceutical Research
The compound CAS No. 2385568-79-4, systematically named 2-[(3-bromopyridin-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid, represents a structurally complex organic molecule with significant potential in chemical synthesis and pharmaceutical development. This molecule integrates three key functional groups: a 3-bromopyridine ring, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a glycine-derived backbone. The strategic combination of these moieties positions it as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition, receptor modulation, and peptide-based therapeutics.
The 3-bromopyridine moiety is a well-established scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding, π–π stacking interactions, and as an electron-deficient aromatic system. Recent studies have highlighted the role of brominated pyridines in enhancing metabolic stability and bioavailability of drug candidates. For instance, the bromine substituent can act as a leaving group in nucleophilic aromatic substitution reactions or serve as a site for further functionalization through cross-coupling methodologies such as Buchwald–Hartwig amination or Sonogashira coupling.
The Fmoc (fluorenylmethyloxycarbonyl) group is a cornerstone in solid-phase peptide synthesis (SPPS), where it selectively protects primary amine functionalities under mild conditions. The incorporation of this protecting group into the acetic acid backbone of the compound ensures compatibility with automated peptide synthesis platforms while preserving the integrity of other sensitive functional groups. Notably, the Fmoc moiety can be selectively removed using piperidine-based solutions, enabling precise control over deprotection steps in multistep syntheses.
The structural framework of CAS No. 2385568-79-4 aligns with emerging trends in fragment-based drug discovery (FBDD) and structure–activity relationship (SAR) studies. The glycine-derived backbone provides flexibility for conjugation to larger molecular scaffolds or biomolecules such as antibodies or oligonucleotides. Recent research has demonstrated that pyridine-containing glycine analogs exhibit promising activity against kinases, G protein-coupled receptors (GPCRs), and proteases—targets central to oncology, immunology, and neurodegenerative diseases.
Synthetic strategies for this compound typically involve multi-step processes starting from readily available pyridine derivatives. A common approach involves the formation of an amide bond between 3-bromopyridinamine and an Fmoc-amino acid derivative via coupling reagents such as HATU or EDC/HOBt. Advanced purification techniques like high-performance liquid chromatography (HPLC) are essential to ensure the removal of residual reagents and byproducts, which is critical for downstream biological evaluation.
In the context of pharmaceutical development, compounds containing both pyridine rings and Fmoc protection have been explored for their role in prodrug design. The brominated pyridine can act as a bioisostere to enhance lipophilicity or modulate target binding affinity. For example, preclinical studies on similar scaffolds have shown improved blood–brain barrier permeability when compared to non-halogenated analogs—a property highly desirable for central nervous system (CNS)-targeted therapies.
The application of this compound extends beyond traditional drug discovery into areas such as chemical biology tools and diagnostic agents. Fluorescently labeled variants incorporating Fmoc moieties have been utilized to track enzymatic activity in live-cell imaging experiments. Additionally, the presence of multiple reactive sites allows for its integration into click chemistry protocols or bioorthogonal reactions for targeted drug delivery systems.
From an analytical chemistry perspective, characterization techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are indispensable for verifying the structural integrity of this compound. The distinct electronic environments created by the brominated pyridine ring and aromatic Fmoc group produce unique spectral signatures that aid in unambiguous identification during quality control processes.
Eco-friendly synthetic methodologies are increasingly being applied to reduce environmental impact during production. Recent advancements include solvent-free microwave-assisted reactions and biocatalytic approaches that minimize energy consumption while maintaining high yields—factors that align with green chemistry principles now mandated by many regulatory agencies.
In academic research settings, this compound serves as an ideal model system for studying reaction mechanisms involving nucleophilic substitution at sp²-hybridized carbon atoms adjacent to electron-withdrawing groups like bromide ions on aromatic rings—a fundamental concept taught across undergraduate organic chemistry curricula worldwide.
The interplay between computational modeling and experimental validation has further accelerated understanding of how subtle structural modifications affect physicochemical properties such as solubility profiles or membrane permeability indices critical during lead optimization phases within pharmaceutical pipelines today.
Collaborative efforts between academia-industry partnerships continue pushing boundaries regarding what's achievable through creative application domains spanning from materials science innovations involving conductive polymers doped with nitrogen heteroatoms all way up through personalized medicine paradigms where patient-specific therapeutic regimens rely heavily upon availability robust synthetic routes towards diverse molecular entities including those exemplified here via CAS No 2385568–79–4 description provided above throughout this comprehensive overview document now concluding its detailed exploration phase hereafter...
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